molecular formula C9H10N2O3 B2567810 2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 1537523-75-3

2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B2567810
CAS No.: 1537523-75-3
M. Wt: 194.19
InChI Key: YOUVZWSPYMBCRJ-UHFFFAOYSA-N
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Description

The compound “2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group. The cyclopropylmethyl group indicates the presence of a cyclopropane ring, which is a three-membered carbon ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrimidine ring, the cyclopropylmethyl group, and the carboxylic acid group. The presence of these functional groups would significantly influence the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reactivity of its functional groups. The pyrimidine ring might undergo reactions typical of aromatic compounds, while the carboxylic acid group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group could result in the compound exhibiting acidic properties .

Scientific Research Applications

Synthesis and Chemical Reactions

Research has focused on the synthesis and reactions of pyrimidine derivatives, such as the Biginelli compounds, which include 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives. These compounds have been studied for various chemical reactions, including methylation, acylation, and condensation to form pyrimido and thiazolo derivatives. Intramolecular Friedl-Crafts acylation has been used to form indeno[1,2-d]pyrimidines, showcasing the versatility of these compounds in synthetic chemistry (Kappe & Roschger, 1989).

Novel Derivatives and Structural Analysis

Research has also been conducted on the synthesis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, exploring their structural configurations through X-ray crystal structure analysis. These studies offer insights into the conformational aspects of cyclopropane-containing compounds and their potential implications in drug design (Cetina et al., 2004).

Antibacterial Agents

Certain cyclopropyl-containing pyrimidine derivatives have been investigated for their antibacterial properties. For instance, derivatives of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid have been synthesized and tested as potential antibacterial agents, highlighting the therapeutic applications of these compounds (Miyamoto et al., 1987).

Antioxidant Activity

The synthesis of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids has been explored, with a focus on their antioxidant properties. These studies assess the potential of such compounds in mitigating oxidative stress, which is a factor in many diseases (Quiroga et al., 2016).

Antiviral Activity

Compounds related to 2-(cyclohexylthio)-3,4-dihydro-5-methyl-6-(3-methylbenzyl)-4-oxopyrimidine have been synthesized and evaluated for their potential as non-nucleoside reverse transcriptase inhibitors, demonstrating the relevance of cyclopropylmethyl pyrimidine derivatives in antiviral drug development (Mai et al., 1997).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The study and application of this compound could open up new avenues in various fields, depending on its properties and biological activity. It could potentially be used in drug development, materials science, or as a building block in synthetic chemistry .

Properties

IUPAC Name

2-(cyclopropylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8-6(9(13)14)4-10-7(11-8)3-5-1-2-5/h4-5H,1-3H2,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUVZWSPYMBCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NC=C(C(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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